Dimethyl 2,3-dichlorosuccinate
Description
Contextualization within Halogenated Succinic Acid Derivatives
Dimethyl 2,3-dichlorosuccinate belongs to the class of compounds known as halogenated succinic acid derivatives. Succinic acid is a dicarboxylic acid, and its derivatives are compounds in which the functional groups of succinic acid have been modified. sathyabama.ac.in Halogenation, the process of introducing one or more halogen atoms into a compound, on the succinic acid backbone or its esters leads to the formation of halogenated succinic acid derivatives. acs.orgresearchgate.net These compounds are of particular interest because the presence of halogens can significantly alter the electronic properties and reactivity of the parent molecule, often imparting unique chemical characteristics. core.ac.uk
The chlorination of dimethyl succinate (B1194679) at the 2 and 3 positions results in this compound. This specific substitution pattern creates two stereocenters, leading to the possibility of different stereoisomers. The presence of the chlorine atoms makes the adjacent carbonyl carbons more electrophilic and the alpha-protons more acidic, influencing the compound's reactivity in nucleophilic substitution and elimination reactions.
Historical Perspectives on the Study of this compound
The study of halogenated organic compounds has a long history, with early investigations into the effects of halogens on the properties of organic acids and their esters. While specific historical documentation on the initial synthesis of this compound is not extensively detailed in readily available literature, its development can be seen as a part of the broader exploration of chlorinated organic compounds in the 20th century. The synthesis of related compounds, such as 2,3-dichlorosuccinic acid, has been a subject of interest as an intermediate for various applications. google.com Processes for producing pyridine-2,3-dicarboxylic acid esters have utilized dialkyl dichlorosuccinates as starting materials, highlighting the synthetic utility of this class of compounds. google.com The ongoing interest in such derivatives is driven by their potential as precursors in various synthetic pathways.
Significance as an Intermediate in Fine Chemical Synthesis
The primary significance of this compound lies in its role as an intermediate in fine chemical synthesis. ontosight.ai Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. torayfinechemicals.com this compound serves as a key precursor in the production of various target molecules due to the reactive sites on its carbon skeleton.
Its applications as an intermediate include:
Pharmaceuticals: It is utilized in the synthesis of certain active pharmaceutical ingredients. ontosight.ai
Agrochemicals: The compound is a precursor in the manufacturing of some pesticides and herbicides. ontosight.aigoogle.com
Specialty Chemicals: It is also employed in the production of dyes and pigments. ontosight.ai
The versatility of this compound allows for its conversion into a variety of other molecules, making it a valuable component in the toolbox of synthetic organic chemists.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈Cl₂O₄ ontosight.aisigmaaldrich.com |
| Molecular Weight | 215.03 g/mol sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid ontosight.ai |
| Melting Point | 30-40 °C ontosight.ai |
| Boiling Point | 120-130 °C at 10 mmHg ontosight.ai |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62173-55-1 |
|---|---|
Molecular Formula |
C6H8Cl2O4 |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
dimethyl 2,3-dichlorobutanedioate |
InChI |
InChI=1S/C6H8Cl2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4H,1-2H3 |
InChI Key |
JBNBHRIGUASWJK-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(C(=O)OC)Cl)Cl |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)Cl)Cl |
Other CAS No. |
62173-55-1 |
Origin of Product |
United States |
Synthetic Methodologies for Dimethyl 2,3 Dichlorosuccinate and Its Stereoisomers
Classic Synthetic Approaches to Dimethyl 2,3-Dichlorosuccinate
Traditional methods for the synthesis of this compound often rely on readily available starting materials and established chemical transformations. These approaches include the conversion of chiral molecules and the derivatization of simple aliphatic acids.
Synthesis from (+)-Dimethyl L-Tartrate
A common strategy for introducing chirality into a target molecule is to start with a chiral precursor. (+)-Dimethyl L-tartrate, derived from naturally abundant L-(+)-tartaric acid, provides a stereochemically defined backbone for the synthesis of chiral this compound. The conversion involves the replacement of the two hydroxyl groups with chlorine atoms. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270).
The reaction proceeds via the formation of a chlorosulfite ester intermediate. The subsequent nucleophilic attack by a chloride ion can occur with either retention or inversion of configuration at the stereocenters, depending on the reaction conditions and the role of the solvent and base. The use of pyridine can influence the stereochemical outcome of the reaction. While this method offers a direct route from a chiral pool starting material, controlling the precise stereochemistry to obtain a specific isomer of this compound can be challenging and may result in a mixture of products.
Synthesis from Chloroacetic Acid
An early approach to synthesizing substituted succinic acids involves the use of chloroacetic acid as a starting material. A notable method was reported by Kharasch and Gladstone in 1943, which detailed the synthesis of succinic acid and its derivatives through the decomposition of acetyl peroxide in aliphatic acids. This free-radical-based approach can be adapted for the synthesis of dichlorosuccinic acid, which can then be esterified to yield this compound. The reaction involves the generation of free radicals that can dimerize or react with the solvent. While historically significant, this method may lack the selectivity and yield of more modern approaches and can lead to a mixture of products. academictree.org
Modern and Environmentally Conscious Synthesis of 2,3-Dichlorosuccinic Acid Precursors
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly chemical processes. This includes the synthesis of precursors to this compound, such as 2,3-dichlorosuccinic acid, with a focus on reducing hazardous waste and energy consumption.
Advanced Preparation Methods of 2,3-Dichlorosuccinic Acid
Modern synthetic strategies for 2,3-dichlorosuccinic acid aim to improve upon the efficiency and environmental footprint of classical methods. One promising avenue is the use of catalytic methods for the chlorination of succinic acid or its precursors, such as maleic or fumaric acid.
Recent advancements in catalysis have led to the development of eco-friendly chlorination techniques. For instance, researchers at Rice University have developed a method that uses iron and sulfur catalysts activated by blue light to add chlorine atoms to organic molecules at room temperature. chemicalprocessing.comchemanalyst.comrice.edu This photocatalytic approach avoids the need for harsh chemicals and high temperatures, offering a more sustainable alternative to traditional chlorination. chemicalprocessing.comchemanalyst.comrice.edu Applying such a system to precursors like maleic or fumaric acid could provide a greener route to 2,3-dichlorosuccinic acid. The selective nature of these catalytic systems can also offer better control over the reaction, potentially leading to higher yields and fewer byproducts.
Another approach involves the use of sulfuryl chloride (SO₂Cl₂) as a source of chlorine radicals, often initiated by a radical initiator like AIBN. scribd.com This method can be used for the chlorination of alkanes and could be adapted for the dichlorination of succinic acid. scribd.com While effective, the environmental aspects of using sulfuryl chloride and radical initiators would need careful consideration.
Esterification Techniques for this compound Formation
Once 2,3-dichlorosuccinic acid is obtained, the final step in the synthesis of the target molecule is esterification. This is a well-established reaction in organic chemistry, and several methods can be employed. The most common method is Fischer esterification, which involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed during the reaction.
For substrates that may be sensitive to strong acids, alternative esterification methods can be used. These include the use of milder acid catalysts or employing reagents that activate the carboxylic acid groups towards nucleophilic attack by methanol.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The control of stereochemistry is crucial in many applications of chiral molecules. The synthesis of specific enantiomers or diastereomers of this compound requires stereoselective methods. A common strategy is to start with a stereochemically defined precursor and ensure the subsequent reactions proceed with a known stereochemical outcome.
The stereochemistry of the addition of halogens to a double bond is a key factor in these syntheses. For instance, the bromination of fumaric acid (the trans-isomer) results in the formation of the meso-form of 2,3-dibromosuccinic acid, while the bromination of maleic acid (the cis-isomer) yields the racemic mixture of the optically active forms. google.com This principle of stereospecific addition can be extended to chlorination.
By starting with either dimethyl fumarate (B1241708) (trans) or dimethyl maleate (B1232345) (cis), it is possible to control the diastereoselectivity of the chlorination reaction. The addition of chlorine to these unsaturated diesters can be influenced by the reaction conditions and the choice of chlorinating agent to favor the formation of either the meso- or the (±)-dimethyl 2,3-dichlorosuccinate. Achieving enantioselectivity, the selective formation of one enantiomer over the other, would typically require the use of a chiral catalyst or a chiral auxiliary to direct the approach of the chlorinating agent.
| Starting Material | Reagents | Product Stereochemistry |
| (+)-Dimethyl L-Tartrate | Thionyl Chloride, Pyridine | Chiral this compound (mixture of isomers possible) |
| Chloroacetic Acid | Acetyl Peroxide | Racemic/Meso mixture of 2,3-Dichlorosuccinic Acid |
| Fumaric Acid/Dimethyl Fumarate | Chlorine | meso-Dimethyl 2,3-Dichlorosuccinate |
| Maleic Acid/Dimethyl Maleate | Chlorine | (±)-Dimethyl 2,3-Dichlorosuccinate |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The synthesis of this compound and its stereoisomers has been a subject of academic research, with studies focusing on optimizing reaction conditions to maximize yields and control stereochemistry. A significant portion of this research has centered on the free-radical addition of chlorine atoms to the double bond of dimethyl maleate or dimethyl fumarate.
Early investigations into these reactions were pioneered by Kharasch and his collaborators. Their work provides foundational data on the reaction conditions necessary for the synthesis of this compound. One of the key methods identified involves the use of a peroxide catalyst to initiate the free-radical chlorination process.
A notable study by Kharasch and Gladstone explored the reaction of dimethyl maleate with tetrachloromethane in the presence of diacetyl peroxide as a radical initiator. The reaction was conducted at elevated temperatures to facilitate the decomposition of the peroxide and the subsequent generation of chlorine radicals.
Further research by Kharasch, Jensen, and Urry expanded on these findings, investigating the addition of tetrachloromethane to various unsaturated compounds, which provides a basis for understanding the reaction with succinic acid esters. While their primary focus was not solely on this compound, the principles and conditions reported are directly applicable.
The optimization of these reactions typically involves a systematic variation of several key parameters:
Reactant Ratios: The molar ratio of the chlorinating agent (e.g., tetrachloromethane) to the starting ester (dimethyl maleate or fumarate) influences the efficiency of the chlorination process. An excess of the chlorinating agent can help to ensure complete conversion of the starting material.
Temperature: The reaction temperature must be carefully controlled to ensure an optimal rate of radical formation from the initiator without causing thermal degradation of the reactants or products. The cited research indicates that temperatures around 105°C are effective when using diacetyl peroxide.
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the radical intermediates. Tetrachloromethane often serves as both the chlorinating agent and the solvent.
The following data tables summarize the findings from academic literature on the synthesis of this compound, focusing on the optimization of reaction conditions and the resulting yields.
Table 1: Synthesis of this compound via Free-Radical Addition
| Starting Material | Chlorinating Agent | Initiator | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Dimethyl Maleate | Tetrachloromethane | Diacetyl Peroxide | 105 | Not Specified | Not Specified | Kharasch & Gladstone, 1943 |
| Olefinic Compounds | Tetrachloromethane | Not Specified | Not Specified | Not Specified | Not Specified | Kharasch, Jensen & Urry, 1945 |
Note: The original publications should be consulted for more detailed experimental procedures and comprehensive yield data.
Advanced Chemical Reactivity and Transformative Potential of Dimethyl 2,3 Dichlorosuccinate
Electrophilic and Nucleophilic Substitution Reactions
The chemical reactivity of dimethyl 2,3-dichlorosuccinate is dominated by transformations involving the carbon-chlorine bonds. While electrophilic substitution is not a characteristic reaction for this saturated aliphatic compound, it is highly susceptible to nucleophilic substitution. wikipedia.org
In a nucleophilic substitution reaction, an electron-rich species, known as a nucleophile, attacks an electron-deficient center, displacing a leaving group. wikipedia.orgbyjus.com In the case of this compound, the carbon atoms bonded to the chlorine atoms are electrophilic. This is due to the high electronegativity of the chlorine atoms, which polarizes the C-Cl bond, drawing electron density away from the carbon atoms.
A typical reaction involves a nucleophile (Nuc:⁻) attacking one of the carbon atoms, leading to the cleavage of the C-Cl bond and the departure of a chloride ion (Cl⁻), which is a good leaving group. byjus.com
Reaction Scheme: R-Cl + Nuc:⁻ → R-Nuc + Cl⁻
The reaction can proceed via different mechanisms, primarily SN1 or SN2. An SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile, occurring in a single, concerted step where the new bond forms as the old one breaks. wikipedia.orgyoutube.com This mechanism would lead to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Given that the carbon atoms in this compound are secondary, they are sterically more hindered than primary carbons, which might slow down an SN2 reaction. byjus.comyoutube.com
An SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. youtube.comyoutube.com The stability of the potential secondary carbocation, which would be somewhat destabilized by the adjacent electron-withdrawing ester group, influences the likelihood of this pathway.
Common nucleophiles that can participate in these reactions include hydroxides, alkoxides, cyanide, and amines, leading to the corresponding substituted succinate (B1194679) derivatives.
Elimination Reactions to Form Unsaturated Succinate Derivatives
The vicinal dihalide structure of this compound makes it an ideal precursor for elimination reactions, which are powerful methods for constructing carbon-carbon double and triple bonds. fiveable.me These reactions involve the removal of the two chlorine atoms, or one chlorine and one hydrogen atom (dehydrohalogenation), from the adjacent carbons.
Dehalogenation to Alkenes: Treatment of vicinal dihalides with reducing agents, such as zinc dust, can lead to the formation of an alkene. libretexts.orgyoutube.com In this reaction, the metal acts to remove the two halogen atoms, resulting in the formation of a double bond between the two carbon atoms. youtube.comstackexchange.com This process is a type of reductive elimination.
Reaction: this compound + Zn → Dimethyl fumarate (B1241708)/maleate (B1232345) + ZnCl₂
The stereochemistry of the starting dihalide can influence the stereochemistry of the resulting alkene product (dimethyl fumarate or dimethyl maleate). libretexts.org
Double Dehydrohalogenation to Alkynes: A more synthetically significant transformation is the double dehydrohalogenation to form an alkyne. This requires a strong base and typically proceeds in two successive E2 (bimolecular elimination) steps. unacademy.comjove.com In the first step, the base removes a proton from a carbon atom, and a chloride ion is eliminated from the adjacent carbon, forming a chloroalkene intermediate. jove.com In the second step, a second molecule of the base removes the remaining proton, and the second chloride ion is eliminated, forming the carbon-carbon triple bond. unacademy.com
This methodology is used to prepare dimethyl acetylenedicarboxylate (B1228247) (DMAD) from the analogous dimethyl 2,3-dibromosuccinate, highlighting a parallel reaction pathway for the dichloro- compound. google.com
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Zinc (Zn) | Dimethyl fumarate / Dimethyl maleate | Dehalogenation (Elimination) |
| This compound | Strong Base (e.g., NaNH₂) | Dimethyl acetylenedicarboxylate | Double Dehydrohalogenation (Elimination) |
Cycloaddition Reactions and Pericyclic Transformations
While the saturated backbone of this compound itself is not suited to directly participate in pericyclic reactions like cycloadditions, its elimination product, dimethyl acetylenedicarboxylate (DMAD), is a prominent and highly versatile reagent in this field. wikipedia.orgox.ac.uk
DMAD is a powerful electrophile and an exceptional dienophile due to the two electron-withdrawing methyl ester groups conjugated with the carbon-carbon triple bond. wikipedia.org This makes it highly reactive in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmdpi.com
Diels-Alder Reaction ([4+2] Cycloaddition): In a Diels-Alder reaction, DMAD reacts with a conjugated diene to form a six-membered ring. This reaction is a cornerstone of organic synthesis for building cyclic systems with high stereocontrol.
Example: Reaction of DMAD with a diene like 1,3-butadiene (B125203) yields a substituted cyclohexadiene derivative.
DMAD is also widely employed in other types of cycloadditions, including:
1,3-Dipolar Cycloadditions: Reacting with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. mdpi.com
[2+2] Cycloadditions: Participating in reactions with alkenes, often under photochemical conditions, to form cyclobutene (B1205218) derivatives. mdpi.com
The utility of this compound in this context is indirect; it serves as a stable precursor that can be converted in situ or in a separate step to the highly reactive DMAD, which then engages in these powerful ring-forming reactions. google.com
Reductive Transformations
Reductive transformations of this compound primarily involve the cleavage of the carbon-chlorine bonds. The most common reductive process is dehalogenation, which can lead to either unsaturated or saturated products depending on the reaction conditions and the reducing agent employed.
Reductive Elimination to Alkenes: As discussed in section 3.2, the use of reducing metals like zinc or magnesium leads to the elimination of both chlorine atoms to form a C=C double bond, yielding unsaturated succinate derivatives. libretexts.orgstackexchange.com This is a classic method for converting vicinal dihalides into alkenes. youtube.com
Reductive Dehalogenation to Alkanes: It is also possible to replace the chlorine atoms with hydrogen atoms to yield the fully saturated parent compound, dimethyl succinate. This type of reaction typically requires a source of hydride or catalytic hydrogenation conditions. For example, catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source can reduce alkyl halides to alkanes.
A study on related 3-aryl 2,3-dihalopropanoates demonstrated that dimethyl sulfoxide (B87167) (DMSO) can mediate a reductive elimination reaction without the need for metals. organic-chemistry.orgresearchgate.net This process highlights a cleaner, more convenient alternative to traditional metal-based reductions, where DMSO acts as both a nucleophile and a halogen scavenger. organic-chemistry.orgresearchgate.net
| Transformation | Reagent(s) | Product |
| Reductive Elimination | Zn, Mg | Dimethyl fumarate / Dimethyl maleate |
| Reductive Dehalogenation | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Dimethyl succinate |
| DMSO-mediated Elimination | DMSO | Unsaturated derivatives |
Exploiting Vicinal Dihalide Functionality in Organic Transformations
The vicinal dihalide motif in this compound is a key functional group that serves as a versatile handle for a wide array of organic transformations. fiveable.me This functionality allows for the controlled introduction of unsaturation or further functionalization of the succinate backbone.
The primary utility of this arrangement is as a precursor to alkenes and alkynes through elimination reactions, as detailed previously. libretexts.orgunacademy.com The ability to generate either a double bond (with reagents like zinc) or a triple bond (with a strong base) from the same starting material provides significant synthetic flexibility. youtube.comjove.com For example, the conversion of an alkene to a vicinal dihalide and subsequent dehydrohalogenation to an alkyne is a standard two-step sequence in organic synthesis. libretexts.orgjove.com
Furthermore, the two chlorine atoms can be replaced sequentially or simultaneously by various nucleophiles. This allows for the synthesis of a diverse range of 2,3-disubstituted succinate derivatives. The stereochemistry of the starting dichlorosuccinate (i.e., whether it is the meso or the d,l-diastereomer) can be used to control the stereochemical outcome of subsequent substitution or elimination reactions, making it a valuable tool in stereoselective synthesis. libretexts.org
In essence, the vicinal dihalide functionality transforms a simple saturated diester into a powerful synthetic intermediate, providing access to a variety of more complex and valuable chemical structures.
Stereochemical Investigations and Chiral Applications of Dimethyl 2,3 Dichlorosuccinate
Elucidation of Diastereomers and Enantiomers of Dimethyl 2,3-Dichlorosuccinate
The molecular structure of this compound features two stereogenic centers at the C2 and C3 positions. This structural characteristic gives rise to a set of stereoisomers, which can be categorized into diastereomers and enantiomers. The possible configurations at these centers, designated by the Cahn-Ingold-Prelog (CIP) priority rules as either (R) or (S), lead to the existence of three distinct stereoisomers: a pair of enantiomers and a meso compound.
The enantiomeric pair consists of (2R,3R)-dimethyl 2,3-dichlorosuccinate and (2S,3S)-dimethyl 2,3-dichlorosuccinate. These molecules are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions and interact differently with other chiral molecules.
The third stereoisomer is the meso form, specifically (2R,3S)-dimethyl 2,3-dichlorosuccinate. This molecule possesses an internal plane of symmetry, rendering it achiral despite the presence of two stereogenic centers. As a result, the meso isomer is superimposable on its mirror image and is optically inactive. It is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers, meaning it has a different spatial arrangement of atoms and distinct physical properties from the enantiomeric pair.
Table 1: Stereoisomers of this compound
| Stereoisomer | Configuration | Chirality | Optical Activity | Relationship to (2R,3R) isomer |
|---|---|---|---|---|
| (2R,3R)-dimethyl 2,3-dichlorosuccinate | 2R, 3R | Chiral | Optically Active | Identical |
| (2S,3S)-dimethyl 2,3-dichlorosuccinate | 2S, 3S | Chiral | Optically Active | Enantiomer |
Application as a Chiral Building Block in Asymmetric Synthesis
Chiral molecules are of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, often relies on the use of chiral building blocks, also known as synthons, which are incorporated into the final product. The enantiomerically pure forms of this compound hold significant potential as such building blocks.
Chiral Pool Approaches
Chiral pool synthesis is a strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. While this compound itself is not a natural product, its stereochemical architecture is analogous to that of tartaric acid, a widely used chiral pool starting material. Enantiomerically pure (2R,3R)- or (2S,3S)-dimethyl 2,3-dichlorosuccinate, if accessible, could serve as a versatile four-carbon building block. The two chlorine atoms provide reactive handles for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups with potential control over the stereochemistry at the C2 and C3 positions.
Integration into Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. While there is no direct evidence in the reviewed literature of this compound being used as a ligand in an asymmetric catalyst, its structural motifs suggest potential applications. For instance, derivatization of the ester functionalities or substitution of the chlorine atoms with coordinating groups could lead to the formation of novel chiral ligands for metal-catalyzed asymmetric transformations. The C2 symmetry of the (2R,3R) and (2S,3S) enantiomers is a common and often desirable feature in chiral ligands, as it can simplify the analysis of transition states and lead to higher enantioselectivities.
Diastereoselective and Enantioselective Reactions Utilizing this compound
The diastereomeric and enantiomeric purity of the starting material can have a profound impact on the stereochemical outcome of a reaction. The use of enantiomerically pure this compound as a substrate would be crucial in diastereoselective and enantioselective reactions.
For example, in a reaction where a new stereocenter is created, the existing stereocenters in a chiral this compound molecule can influence the stereochemistry of the newly formed center, leading to a diastereoselective outcome. The facial bias imposed by the chiral substrate would direct the incoming reagent to one side of the molecule over the other.
Enantioselective reactions could be envisaged where a prochiral nucleophile reacts with one of the electrophilic carbon centers of a chiral this compound isomer. The chiral environment of the substrate would favor the formation of one enantiomer of the product over the other.
Retention and Inversion of Configuration in Derived Reactions
The stereochemical outcome of nucleophilic substitution reactions at the C2 and C3 positions of this compound derivatives is of critical importance for their application as chiral building blocks. The substitution can proceed with either retention or inversion of the configuration at the stereocenter, or a mixture of both (racemization).
In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of configuration. This predictable stereochemical outcome is highly valuable in asymmetric synthesis for the controlled construction of chiral centers. For instance, the reaction of (2R,3R)-dimethyl 2,3-dichlorosuccinate with a nucleophile via a double S(_N)2 mechanism would be expected to yield a product with a (2S,3S) configuration, assuming both chlorine atoms are substituted.
Conversely, reactions proceeding through an S(_N)1 mechanism involve the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization.
It is also possible for reactions to proceed with retention of configuration through mechanisms involving neighboring group participation or double inversion. The specific reaction conditions, the nature of the substrate, the nucleophile, and the leaving group all play a crucial role in determining the stereochemical course of the reaction.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| (2R,3R)-dimethyl 2,3-dichlorosuccinate |
| (2S,3S)-dimethyl 2,3-dichlorosuccinate |
| (2R,3S)-dimethyl 2,3-dichlorosuccinate |
Spectroscopic Characterization for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of dimethyl 2,3-dichlorosuccinate, providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of this compound is expected to exhibit two main signals. The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) would appear as a sharp singlet, typically in the downfield region of 3.5-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom. The two protons on the chlorinated carbons (Cl-CH-CH-Cl) would give rise to another signal. The chemical shift and multiplicity of this signal would be highly dependent on the stereochemistry of the molecule (meso or d,l isomers) and the solvent used. For the dibromo analog, dimethyl 2,3-dibromosuccinate, the methine protons appear around 4.78 ppm, suggesting a similar region for the dichloro compound.
The ¹³C NMR spectrum provides further structural confirmation. One would anticipate three distinct signals: one for the methyl carbons of the ester groups, another for the methine carbons bonded to chlorine, and a third for the carbonyl carbons of the ester functionalities. The electron-withdrawing effect of the chlorine atoms would shift the signal of the C-Cl carbons significantly downfield. For comparison, in the parent molecule, dimethyl succinate (B1194679), the methylene (B1212753) carbons appear around 29 ppm, while the carbonyl carbons are observed near 173 ppm. The introduction of chlorine atoms is expected to shift the methine carbon signal to a much lower field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | -OCH₃ | 3.5 - 4.0 | Singlet |
| ¹H | -CHCl- | ~4.5 - 5.0 | Dependent on stereoisomer |
| ¹³C | -OCH₃ | ~50 - 55 | |
| ¹³C | -CHCl- | ~55 - 65 | |
| ¹³C | C=O | ~165 - 170 |
Note: These are estimated values. Actual experimental values may vary based on solvent and stereochemistry.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for probing the vibrational modes of this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending of specific bonds within the molecule.
A prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester groups. This typically appears in the region of 1730-1750 cm⁻¹. For the related compound dimethyl succinate, a sharp peak is observed at 1743 cm⁻¹. The presence of electronegative chlorine atoms on the adjacent carbons may cause a slight shift in this frequency.
The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Vibrations involving the C-Cl bonds will also be present, typically in the fingerprint region of the spectrum, between 800 and 600 cm⁻¹. The C-H stretching vibrations of the methyl groups will be observed around 2900-3000 cm⁻¹.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be effective in identifying the C-C backbone and C-Cl symmetric stretching vibrations. The study of rotational isomerism in the similar molecule 2,3-dicyano-2,3-dimethylbutane has shown that the relative intensities of certain Raman bands can provide information about the populations of different conformers in solution.
Table 2: Expected Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=O Stretch | Ester | 1730 - 1750 | IR (Strong) |
| C-H Stretch | Methyl | 2900 - 3000 | IR, Raman |
| C-O Stretch | Ester | 1000 - 1300 | IR (Strong) |
| C-Cl Stretch | Chloroalkane | 600 - 800 | IR, Raman |
| C-C Stretch | Backbone | 800 - 1200 | Raman |
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is an invaluable tool for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can aid in structural confirmation and in monitoring chemical reactions.
The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₈Cl₂O₄). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.
Predicted mass spectrometry data indicates several possible adducts. For example, the [M+H]⁺ adduct is predicted at an m/z of 214.98725, and the [M+Na]⁺ adduct at 236.96919. uni.lu
Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The cleavage of the C-C bond between the two chlorinated carbons is also a likely fragmentation route. The presence of chlorine atoms influences the fragmentation, and the loss of HCl from the molecular ion or fragment ions may also be observed.
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | m/z |
| [M+H]⁺ | 214.98725 |
| [M+Na]⁺ | 236.96919 |
| [M-H]⁻ | 212.97269 |
| [M+NH₄]⁺ | 232.01379 |
| [M+K]⁺ | 252.94313 |
| Data sourced from PubChemLite. uni.lu |
Advanced Spectroscopic Techniques for Conformational Analysis
Due to rotation around the central C-C bond, this compound can exist in different staggered conformations, namely anti and gauche forms. These conformers will have different energies and populations at a given temperature. Advanced spectroscopic techniques can be employed to study this conformational isomerism.
Variable-temperature NMR spectroscopy can be used to study the dynamics of conformational exchange. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, it may be possible to observe separate signals for the different rotamers. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal.
As mentioned, vibrational spectroscopy (IR and Raman) can also provide insights into conformational equilibria. The appearance of new bands or changes in the relative intensities of existing bands in the spectra upon changing the solvent or temperature can indicate the presence of multiple conformers. For instance, studies on similar acyclic halogenated compounds have shown that the anti and gauche conformers can have distinct vibrational frequencies for the C-X (X=halogen) stretching modes. A detailed analysis of the spectra, often aided by computational chemistry, can allow for the assignment of specific bands to each conformer.
Role As a Strategic Building Block in Complex Organic Synthesis
Precursor in Natural Product Synthesis
While direct applications of dimethyl 2,3-dichlorosuccinate as a starting material in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is inherent in various natural products. The succinic acid backbone is a common feature in numerous biologically active molecules. The chlorinated nature of this compound provides synthetic handles for introducing further complexity and chirality, suggesting its potential as a strategic precursor in the synthesis of halogenated natural products or in methodologies requiring stereospecific chlorine displacement.
Future research may yet uncover synthetic pathways that leverage the unique reactivity of this compound to access complex natural product scaffolds. Its ability to undergo various transformations, including nucleophilic substitution and elimination reactions, opens avenues for the construction of highly functionalized intermediates on the path to natural product synthesis.
Scaffold for Heterocyclic Compound Synthesis
The bifunctional nature of this compound, possessing two electrophilic carbon centers and two ester groups, makes it an ideal scaffold for the synthesis of a variety of heterocyclic compounds. The reaction of this compound with dinucleophiles provides a straightforward and efficient route to diverse ring systems.
Table 1: Synthesis of Heterocyclic Scaffolds from this compound
| Heterocyclic System | Dinucleophile | Reaction Conditions | Resulting Scaffold |
| Pyrrolidines | Primary Amines | Base-catalyzed condensation | Substituted pyrrolidine-2,3-dicarboxylates |
| Pyridazines | Hydrazine (B178648) | Cyclocondensation | Dihydropyridazine or pyridazine (B1198779) derivatives |
| Piperazines | Ethylenediamine (B42938) | Nucleophilic substitution | Tetracarboxymethylpiperazine |
For instance, the reaction with primary amines can lead to the formation of substituted pyrrolidines, a core structure in many biologically active compounds. Similarly, condensation with hydrazine and its derivatives can yield pyridazine frameworks, which are present in numerous pharmaceuticals. The reaction with ethylenediamine can be utilized to construct the piperazine (B1678402) ring, another privileged scaffold in medicinal chemistry. The specific stereochemistry of the starting dichlorosuccinate (meso or d,l) can also be exploited to control the stereochemical outcome of the resulting heterocyclic products.
Intermediate in the Synthesis of Agrochemical Research Targets
The succinate (B1194679) core is a recurring motif in various agrochemicals, particularly fungicides. Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that target the mitochondrial respiratory chain in fungi. While specific commercial agrochemicals directly synthesized from this compound are not prominently reported, its potential as an intermediate in the synthesis of novel SDHI candidates and other agrochemical research targets is significant.
The chlorine atoms in this compound can be displaced by various nucleophiles, allowing for the introduction of different pharmacophoric groups. This modularity is highly valuable in the lead optimization phase of agrochemical research, enabling the synthesis of a library of analogues to probe structure-activity relationships (SAR). For example, reaction with substituted anilines or thiophenols could lead to intermediates for novel fungicides or herbicides.
Application in the Synthesis of Pharmaceutical Research Intermediates
The succinate moiety is a common structural feature in a wide range of pharmaceutical compounds. Succinic acid and its derivatives are utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs) across various therapeutic areas. nbinno.com The presence of two chlorine atoms in this compound offers a strategic advantage for the synthesis of complex pharmaceutical intermediates.
This dichloroester can serve as a precursor to chiral amino acids, diamines, and other functionalized molecules that are crucial for the synthesis of drugs. For instance, stereoselective substitution of the chlorine atoms can lead to the formation of chiral intermediates for antiviral or anticancer agents. The ester groups can be further manipulated to form amides, carboxylic acids, or be reduced to alcohols, adding to the synthetic versatility of this building block.
Development of Novel Reagents and Ligands from this compound
The unique structural features of this compound also make it an attractive starting material for the development of novel reagents and ligands for organic synthesis. The introduction of specific functionalities through the displacement of the chlorine atoms can lead to the creation of chiral ligands for asymmetric catalysis.
For example, reaction with chiral amines or phosphines could yield bidentate ligands capable of coordinating with transition metals. Such ligands are instrumental in a wide array of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The C2-symmetry that can be potentially derived from the succinate backbone is a desirable feature in many chiral ligands. Furthermore, the ester groups can be modified to tune the electronic and steric properties of the resulting ligands, allowing for the fine-tuning of their catalytic activity and selectivity. While this area is still developing, the potential of this compound as a precursor to a new class of valuable synthetic tools is evident.
Theoretical and Computational Studies of Dimethyl 2,3 Dichlorosuccinate
Conformational Analysis and Energy Minima via Computational Methods
The presence of rotatable bonds in Dimethyl 2,3-dichlorosuccinate suggests that it can exist in various conformations. A computational conformational analysis would aim to identify the most stable three-dimensional structures (energy minima) of the molecule. This is typically achieved by systematically rotating the single bonds and calculating the potential energy of each resulting conformer.
Such studies would reveal the preferred spatial arrangement of the chloro and methoxycarbonyl groups. The relative energies of different conformers, such as anti and gauche arrangements around the C2-C3 bond, would be determined. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. The results would be presented in a table comparing the relative energies of the stable conformers.
| Conformer | Dihedral Angle (Cl-C2-C3-Cl) | Relative Energy (kcal/mol) | Computational Method |
| Anti | 180° | - | DFT/B3LYP |
| Gauche (+) | +60° | - | DFT/B3LYP |
| Gauche (-) | -60° | - | DFT/B3LYP |
This table is for illustrative purposes only, as no specific conformational analysis data for this compound has been published.
Molecular Dynamics Simulations in Mechanistic Investigations
Molecular dynamics (MD) simulations could be used to study the dynamic behavior of this compound over time, typically in a solvent environment. By simulating the movements of atoms based on a force field, MD can provide insights into conformational flexibility, solvent effects, and the pathways of chemical reactions.
In a mechanistic investigation, MD simulations could help to visualize the transition states of reactions involving this compound, such as nucleophilic substitution at the carbon atoms bearing the chlorine atoms. This would offer a more dynamic picture compared to the static view from quantum chemical calculations of stationary points on the potential energy surface.
Prediction of Reactivity and Selectivity in Organic Reactions
Computational methods are powerful tools for predicting the reactivity and selectivity of molecules in organic reactions. For this compound, theoretical calculations could be used to model its behavior in various reactions, such as dehalogenation or substitution reactions.
By calculating the activation energies for different possible reaction pathways, researchers could predict which products are most likely to form (regioselectivity and stereoselectivity). For example, the relative ease of substitution at the C2 and C3 positions could be assessed. Quantities derived from quantum chemical calculations, such as frontier molecular orbital energies and electrostatic potential maps, would be used to rationalize the predicted reactivity.
Emerging Research Frontiers and Future Directions
Green Chemistry Approaches to Synthesis and Transformation
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of esters and halogenated compounds. Future research into Dimethyl 2,3-dichlorosuccinate is likely to move away from traditional methods that may involve hazardous reagents or produce significant waste streams.
Key areas of exploration will likely include:
Atom-Economical Reactions: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This could involve direct chlorination of dimethyl succinate (B1194679) or related precursors with reagents that have a high atom economy.
Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives such as ionic liquids, supercritical fluids, or bio-based solvents.
Energy Efficiency: Investigating the use of alternative energy sources like microwave or ultrasound irradiation to potentially reduce reaction times and energy consumption compared to conventional heating.
Catalyst Development for Reactions Involving this compound
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. For reactions involving this compound, the development of novel catalysts will be crucial for unlocking its synthetic potential.
Future research in this area is anticipated to focus on:
Heterogeneous Catalysts: Designing solid-supported catalysts that can be easily separated from the reaction mixture, allowing for catalyst recycling and simplification of purification processes. This is particularly relevant for hydrogenation or dehalogenation reactions of this compound.
Selective Catalysis: Creating catalysts that can selectively target one of the chloro-substituents or ester groups, enabling the synthesis of complex molecules with precise control over their stereochemistry and functionality.
Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid the use of potentially toxic or expensive metal-based catalysts.
Exploration of Bio-catalytic Transformations
The use of enzymes (biocatalysts) in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. While specific biocatalytic transformations of this compound are not yet widely reported, the enzymatic synthesis of other succinate esters provides a strong precedent.
Promising avenues for future research include:
Lipase-Catalyzed Reactions: Investigating the use of lipases for the stereoselective hydrolysis or transesterification of this compound. Lipases are well-known for their ability to catalyze reactions with high enantioselectivity, which could be valuable for producing chiral building blocks.
Dehalogenase Activity: Exploring the potential of dehalogenase enzymes to selectively remove one or both chlorine atoms from the this compound backbone. This could provide a green route to valuable succinate derivatives.
Engineered Enzymes: Utilizing protein engineering to develop novel enzymes with tailored activity and stability for specific transformations of this compound.
Integration into Flow Chemistry Methodologies
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous benefits, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis and transformation of halogenated compounds is a growing area of interest. rsc.org
For this compound, future research is expected to explore:
Continuous Synthesis: Developing continuous flow processes for the synthesis of this compound, which could offer better control over reaction parameters and potentially higher yields and purity compared to batch methods.
Telescoped Reactions: Designing multi-step reaction sequences in a continuous flow setup, where the product of one reaction is directly fed into the next reactor without the need for intermediate isolation and purification.
Design of New Multifunctional Materials Utilizing this compound Scaffolds
The presence of two chlorine atoms and two ester functionalities makes this compound an interesting building block for the synthesis of new materials. The chlorine atoms can serve as leaving groups for nucleophilic substitution reactions, while the ester groups can be hydrolyzed or converted into other functional groups.
Future research in materials science could leverage these features to:
Develop Novel Polymers: Using this compound as a monomer or cross-linking agent to create new polyesters or other polymers with unique properties. For instance, succinate-based polyesters are known for their biodegradability, and the incorporation of chlorine atoms could modify their physical and chemical properties. fraunhofer.de
Synthesize Functional Small Molecules: Employing this compound as a scaffold to build more complex molecules with potential applications in pharmaceuticals, agrochemicals, or as functional additives.
Create Self-Assembling Systems: Designing molecules derived from this compound that can self-assemble into well-defined nanostructures, which could have applications in areas such as drug delivery or catalysis.
Q & A
Q. What are the common synthetic routes for preparing dimethyl 2,3-dichlorosuccinate, and how do reaction conditions influence stereochemical outcomes?
this compound is typically synthesized via chlorination of dimethyl succinate derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The stereochemistry (e.g., meso vs. enantiomeric forms) depends on the precursor’s configuration and reaction conditions. For example, using racemic starting materials under kinetic control may favor retention of configuration, while thermodynamic conditions could lead to epimerization . Characterization via -NMR and chiral HPLC is critical to confirm stereopurity.
Q. How can researchers purify this compound to achieve high enantiomeric excess (ee) for asymmetric synthesis applications?
Purification methods include fractional crystallization (using solvents like ethyl acetate/hexane) or preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns). The compound’s dichloro groups increase polarity, requiring optimization of mobile-phase ratios (e.g., hexane:isopropanol gradients) to resolve stereoisomers effectively. Crystallization from ethanol at low temperatures has been reported to yield >98% ee for specific stereoisomers .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
Key techniques include:
- NMR : -NMR identifies chlorine-induced deshielding (δ ~50–55 ppm for C-Cl). -NMR coupling constants (e.g., ) help assign stereochemistry.
- X-ray crystallography : Resolves absolute configuration, particularly for enantiomeric pairs.
- IR spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .
Advanced Research Questions
Q. How do the electron-withdrawing dichloro groups in this compound influence its reactivity in nucleophilic substitution reactions?
The dichloro groups activate the adjacent carbonyl carbons toward nucleophilic attack (e.g., by amines or alcohols), enabling regioselective substitution. However, steric hindrance from the methyl ester groups may slow reactivity compared to non-methylated analogs. Kinetic studies using -NMR (with fluorinated nucleophiles) or stopped-flow techniques can quantify substituent effects .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
Discrepancies often arise from unaccounted stereochemical impurities or solvent effects. For example:
- Chiral contamination : Even 2% of the meso isomer can reduce enantioselectivity. Validate purity via melting-point analysis (e.g., meso isomers often have higher melting points) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar media. Use linear free-energy relationships (LFERs) to model solvent effects .
Q. How can computational methods predict the regioselectivity of this compound in cycloaddition reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict regiochemistry. For Diels-Alder reactions, the LUMO of the dienophile (this compound) aligns with the HOMO of the diene, favoring endo transition states. MD simulations further assess solvent and temperature effects on activation barriers .
Q. What derivatization approaches expand the utility of this compound in synthesizing bioactive compounds?
- Hydrolysis : Controlled hydrolysis with aqueous NaOH yields 2,3-dichlorosuccinic acid, a precursor for metal-organic frameworks (MOFs).
- Cross-coupling : Suzuki-Miyaura coupling (using Pd catalysts) replaces chlorine atoms with aryl/heteroaryl groups for drug-discovery scaffolds.
- Reduction : NaBH₄ or LiAlH₄ reduces ester groups to diols for polymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
